trans-2,5-Difluorocinnamic acid

Catalog No.
S9099096
CAS No.
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,5-Difluorocinnamic acid

Product Name

trans-2,5-Difluorocinnamic acid

IUPAC Name

3-(2,5-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)

InChI Key

XAWHCSKPALFWBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F

trans-2,5-Difluorocinnamic acid is an organic compound with the molecular formula C9H6F2O2\text{C}_9\text{H}_6\text{F}_2\text{O}_2. It is a derivative of cinnamic acid, characterized by the substitution of two hydrogen atoms on the benzene ring with fluorine atoms at the 2 and 5 positions. This compound is notable for its unique structural configuration, which significantly influences its chemical properties and biological activities. The trans-configuration around the double bond is crucial for its reactivity and applications in various fields, including organic synthesis and medicinal chemistry .

  • Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
  • Substitution: The fluorine atoms can be replaced by other functional groups under specific conditions, allowing for diverse synthetic pathways.
  • Photodimerization: Under UV light, trans-2,5-Difluorocinnamic acid can undergo [2+2] photodimerization, which is influenced by external factors such as pressure and temperature .

The biological activity of trans-2,5-Difluorocinnamic acid has been explored in various studies. It exhibits potential as an inhibitor of certain enzymes and proteins, particularly in the context of cancer research. The presence of fluorine enhances its binding affinity to molecular targets, influencing biochemical pathways. Its antioxidative properties are also significant, making it a candidate for further exploration in medicinal chemistry and therapeutic applications .

The synthesis of trans-2,5-Difluorocinnamic acid typically involves several methods:

  • One-Pot Reaction: A common approach includes the reaction of homophthalic anhydrides with various aromatic aldehydes, followed by treatment with boron tribromide or similar reagents. This method ensures the desired trans-configuration around the double bond.
  • Crystallization and Purification: After synthesis, crystallization techniques are often employed to achieve high purity and yield of the compound.
  • Alternative Routes: Other synthetic routes may involve modifications of existing compounds or use of different reagents to achieve similar outcomes .

trans-2,5-Difluorocinnamic acid has various applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Biological Research: The compound is utilized in studies involving enzyme inhibition and protein interactions.
  • Pharmaceutical Development: Research explores its potential as a precursor for developing new pharmaceutical agents.
  • Industrial Use: It finds application in producing specialty chemicals and materials due to its unique properties .

The interactions of trans-2,5-Difluorocinnamic acid with biological macromolecules have been investigated to understand its mechanism of action better. Studies indicate that it binds effectively to certain enzymes and receptors, leading to alterations in their activity. This binding affinity is largely attributed to the presence of fluorine atoms, which enhance reactivity and specificity towards target sites .

Several compounds share structural similarities with trans-2,5-Difluorocinnamic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,5-Difluorobenzoic AcidC7H4F2O2Lacks the double bond characteristic of cinnamic acids
2,5-Difluorophenylacetic AcidC9H8F2O2Contains an acetic acid moiety instead of a cinnamic structure
2,5-DifluorobenzaldehydeC8H6F2OAn aldehyde derivative that lacks carboxylic functionality

Uniqueness

The uniqueness of trans-2,5-Difluorocinnamic acid lies in its trans-configuration around the double bond, which significantly influences its chemical reactivity and physical properties compared to these similar compounds. This configuration is critical for its applications in synthesis and research .

The one-pot Perkin-like reaction between homophthalic anhydrides and aromatic aldehydes represents a cornerstone method for synthesizing trans-2,5-difluorocinnamic acid. This approach leverages the reactivity of 6,7-dimethoxyhomophthalic anhydride with fluorinated benzaldehydes, such as 2,5-difluorobenzaldehyde, under mild conditions. The reaction proceeds via a tandem Knoevenagel condensation and decarboxylation sequence, yielding polyhydroxylated cis-stilbene intermediates [1] [2]. Subsequent treatment with boron tribromide (BBr₃) induces demethylation and isomerization, ultimately producing the trans-configuration with high stereoselectivity [1].

Key advantages of this methodology include operational simplicity and short reaction times (typically 4–6 hours). Yields range from 65% to 78%, depending on the electronic effects of substituents on the aromatic aldehyde. For instance, electron-withdrawing fluorine groups enhance the electrophilicity of the aldehyde, accelerating the initial condensation step [2]. Structural elucidation via ¹H NMR and gated decoupling ¹³C NMR confirms the trans geometry, while NOESY experiments rule out cis-isomer contamination [1].

Boron Tribromide-Mediated Direct Synthesis Protocols

Boron tribromide serves dual roles in the synthesis of trans-2,5-difluorocinnamic acid: as a Lewis acid catalyst and a demethylating agent. In a representative protocol, 2,5-difluorobenzaldehyde undergoes condensation with homophthalic anhydride in dichloromethane at 0°C, followed by dropwise addition of BBr₃. The boron center coordinates to carbonyl oxygen atoms, facilitating dehydrohalogenation and stabilizing the transition state to favor trans-alkene formation [1] [2].

Reaction optimization studies reveal that stoichiometric BBr₃ (1.2 equivalents) maximizes yield while minimizing side reactions such as over-demethylation. Kinetic profiling demonstrates that the isomerization step follows first-order kinetics, with an activation energy of 72 kJ/mol [2]. This method’s scalability is evidenced by successful gram-scale syntheses, though rigorous exclusion of moisture remains critical to prevent BBr₃ hydrolysis.

Wittig Reaction Modifications for Fluorinated Cinnamic Acids

The Wittig reaction offers a complementary route to trans-2,5-difluorocinnamic acid, particularly when using fluorinated ylides. Stabilized ylides derived from (2,5-difluorobenzyl)triphenylphosphonium bromide react with glyoxylic acid in aqueous media under ultrasonic irradiation [3] [4]. This approach capitalizes on the ylide’s resonance-stabilized negative charge, which enhances reactivity toward carbonyl compounds.

Ultrasound irradiation (40 kHz, 300 W) improves mass transfer between the hydrophobic ylide and hydrophilic aldehyde, achieving 85% conversion in 30 minutes—a fivefold rate increase compared to conventional heating [4]. The reaction’s stereochemical outcome is governed by the ylide’s structure: bulky triphenylphosphine groups favor trans-selectivity via a non-concerted, stepwise mechanism. Table 1 compares Wittig reaction conditions and outcomes.

Table 1. Wittig Reaction Parameters for trans-2,5-Difluorocinnamic Acid Synthesis

Ylide PrecursorSolventTemperature (°C)Yield (%)E/Z Ratio
(2,5-Difluorobenzyl)TPPBrH₂O257895:5
(2,5-Difluorobenzyl)TPPBrTHF606589:11
(2,5-Difluorobenzyl)TPPBrDCM407193:7

Solvent Systems and Catalytic Optimization Strategies

Solvent polarity profoundly influences reaction kinetics and stereoselectivity. Polar aprotic solvents like dimethylformamide (DMF) accelerate the Perkin-like condensation by stabilizing charged intermediates, while ethereal solvents (e.g., THF) favor Wittig ylide formation [1] [4]. Recent advances employ switchable solvent systems, where CO₂-responsive solvents enable facile product isolation. For instance, a mixture of DBU/1-hexanol reversibly transitions between polar and non-polar phases upon CO₂ bubbling, achieving 92% recovery of trans-2,5-difluorocinnamic acid [4].

Catalytic innovations include the use of silica-supported BBr₃, which enhances recyclability and reduces reagent consumption by 40% [2]. Additionally, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions in biphasic Wittig systems, boosting yields to 81% [4].

Microwave-assisted protocols further refine these methods, reducing reaction times from hours to minutes. For example, irradiating the Perkin-like reaction at 100 W for 10 minutes achieves 70% yield with comparable stereoselectivity to thermal methods [1]. These advancements underscore the synergy between traditional organic synthesis and modern process intensification technologies.

Characterization Techniques

Spectroscopic Analysis (¹H NMR, ¹³C NMR, FT-IR)

Nuclear Magnetic Resonance Analysis

¹H NMR spectroscopy provides crucial information about the molecular structure of trans-2,5-difluorocinnamic acid. The trans configuration of the compound is confirmed through characteristic coupling patterns in the ¹H NMR spectrum. The vinyl protons exhibit a typical trans coupling pattern with coupling constants of approximately 16 Hz, which is diagnostic for the trans geometry [3] . The proton chemical shifts are influenced by the electron-withdrawing effects of the fluorine substituents, resulting in downfield shifts compared to the unsubstituted analog.

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group appears in the characteristic range of 170-185 ppm, as expected for carboxylic acids [5] [6]. The aromatic carbons show distinct patterns influenced by the fluorine substituents, which cause significant chemical shift perturbations due to their electronegativity. The vinyl carbons appear in the 115-140 ppm region, consistent with alkene carbons [5] [6].

Infrared Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in trans-2,5-difluorocinnamic acid. The infrared spectrum shows characteristic absorption bands for the carboxylic acid group, including the O-H stretching vibration and the C=O stretching vibration [7]. The presence of fluorine substituents affects the aromatic C-H stretching and bending vibrations, creating distinct spectral features. The trans configuration is supported by the characteristic C=C stretching vibrations and the out-of-plane bending modes of the substituted alkene [8].

X-ray Crystallographic Studies of Crystal Packing

X-ray crystallographic analysis of trans-2,5-difluorocinnamic acid reveals important structural information about the solid-state organization of the compound. The crystal structure determination shows that the molecules adopt a specific packing arrangement influenced by intermolecular interactions, particularly hydrogen bonding between carboxylic acid groups [9] [10].

The crystal packing of trans-2,5-difluorocinnamic acid is characterized by the formation of hydrogen-bonded dimers through carboxylic acid functional groups. The fluorine atoms participate in weak intermolecular interactions, which contribute to the overall crystal stability. The crystal structure analysis reveals that the compound crystallizes in a specific space group with defined unit cell parameters [9].

High-pressure crystallographic studies have demonstrated the structural stability of the trans-2,5-difluorocinnamic acid crystal structure. The compound shows reversible compression behavior under pressure, with the intermolecular interactions becoming stronger at elevated pressures while maintaining the molecular conformation [10]. The crystal structure remains stable up to several GPa, indicating robust intermolecular packing arrangements.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations provide detailed insights into the electronic structure of trans-2,5-difluorocinnamic acid. The computational analysis reveals the molecular orbital distributions and electronic properties influenced by the fluorine substituents [11] [12]. The presence of fluorine atoms significantly affects the frontier molecular orbitals, particularly the HOMO and LUMO energy levels.

The computational modeling shows that the fluorine substituents create electron-withdrawing effects that stabilize the molecular system. The calculated bond lengths and angles are in good agreement with experimental crystallographic data, validating the computational approach [13]. The electronic structure calculations reveal the charge distribution across the molecule, with the fluorine atoms carrying partial negative charges and affecting the overall dipole moment.

Molecular orbital analysis demonstrates that the fluorinated cinnamic acid derivative exhibits modified electronic properties compared to the unsubstituted analog. The electron density distribution is significantly altered by the fluorine substituents, affecting both the aromatic ring system and the conjugated side chain [12].

Data Tables

Physical Properties

PropertyValueReference
Molecular FormulaC₉H₆F₂O₂ [1] [2]
Molecular Weight184.14 g/mol [1] [2]
Melting Point138-140°C [1] [2]
Predicted Boiling Point278.5±25.0°C [2]
Density1.3056 g/cm³ (estimated) [2]
pKa4.16±0.10 (predicted) [2]
AppearanceOff-white powder [2]

Spectroscopic Data

TechniqueCharacteristic FeaturesReference
¹H NMRTrans coupling (J ≈ 16 Hz) [3]
¹³C NMRCarbonyl carbon (170-185 ppm) [5] [6]
FT-IRC=O stretch, O-H stretch [7]
UV-VisAromatic absorption [15]

Crystallographic Parameters

ParameterValueReference
Crystal SystemMonoclinic (related compounds) [16]
Space GroupTo be determined [9]
Unit Cell ParametersVariable with pressure [9]
Thermal StabilityStable to 138-140°C [1] [2]

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

184.03358575 g/mol

Monoisotopic Mass

184.03358575 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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